Cas no 1806427-38-2 (2-Fluoro-4-methyl-5-nitrobenzoyl chloride)

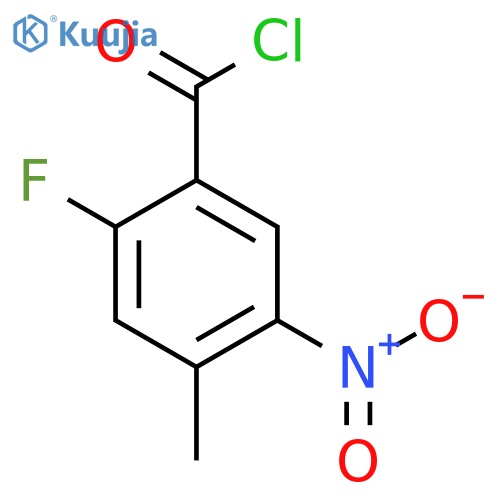

1806427-38-2 structure

商品名:2-Fluoro-4-methyl-5-nitrobenzoyl chloride

CAS番号:1806427-38-2

MF:C8H5ClFNO3

メガワット:217.581604719162

CID:5007907

2-Fluoro-4-methyl-5-nitrobenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4-methyl-5-nitrobenzoyl chloride

-

- インチ: 1S/C8H5ClFNO3/c1-4-2-6(10)5(8(9)12)3-7(4)11(13)14/h2-3H,1H3

- InChIKey: DHBDIPBDNXZOEX-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C(=CC(C)=C(C=1)[N+](=O)[O-])F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 256

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 62.9

2-Fluoro-4-methyl-5-nitrobenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC49449-250mg |

2-Fluoro-4-methyl-5-nitrobenzoyl chloride |

1806427-38-2 | 250mg |

£47.00 | 2023-09-02 | ||

| abcr | AB598517-250mg |

2-Fluoro-4-methyl-5-nitrobenzoyl chloride; . |

1806427-38-2 | 250mg |

€125.40 | 2024-07-24 | ||

| Alichem | A010005580-250mg |

2-Fluoro-4-methyl-5-nitrobenzoyl chloride |

1806427-38-2 | 97% | 250mg |

494.40 USD | 2021-07-06 | |

| Apollo Scientific | PC49449-1g |

2-Fluoro-4-methyl-5-nitrobenzoyl chloride |

1806427-38-2 | 1g |

£160.00 | 2023-09-02 | ||

| Alichem | A010005580-1g |

2-Fluoro-4-methyl-5-nitrobenzoyl chloride |

1806427-38-2 | 97% | 1g |

1,504.90 USD | 2021-07-06 | |

| abcr | AB598517-1g |

2-Fluoro-4-methyl-5-nitrobenzoyl chloride; . |

1806427-38-2 | 1g |

€324.80 | 2024-07-24 | ||

| Alichem | A010005580-500mg |

2-Fluoro-4-methyl-5-nitrobenzoyl chloride |

1806427-38-2 | 97% | 500mg |

798.70 USD | 2021-07-06 |

2-Fluoro-4-methyl-5-nitrobenzoyl chloride 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

1806427-38-2 (2-Fluoro-4-methyl-5-nitrobenzoyl chloride) 関連製品

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1806427-38-2)2-Fluoro-4-methyl-5-nitrobenzoyl chloride

清らかである:99%

はかる:1g

価格 ($):192